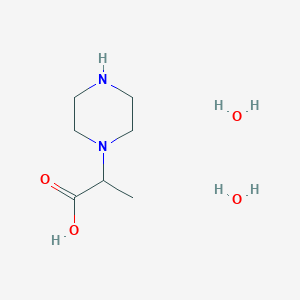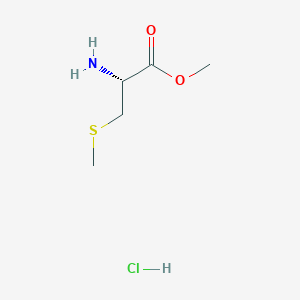
2,2',3,3',4,5,6'-七氯联苯
描述
2,2’,3,3’,4,5,6’-Heptachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl is C12H3Cl7 . The molecular weight is 395.323 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl include a molecular weight of 395.323 , a density of 1.658g/cm3 , a boiling point of 407.3ºC at 760 mmHg , and a melting point of 131.31°C (estimate) .科学研究应用
超临界流体中的溶解度
Anitescu和Tavlarides(1999)的研究探讨了各种多氯联苯(PCB)同分异构体在超临界流体(如二氧化碳)中的溶解度。他们的研究发现,当通过正丁烷或甲醇(Anitescu & Tavlarides, 1999)改性时,这些同分异构体在超临界二氧化碳中的溶解度增加。
化学结构分析
Döbler等人(2002)利用振动圆二色性和量子化学计算确定了某些PCB甲磺酸酯对映体的绝对结构,包括2,2',3,3',4,5,6'-七氯联苯。这项研究对于理解这些化合物的详细分子结构至关重要(Döbler等人,2002)。
氧化速率常数
Yang等人(2016)的研究重点是气相中PCB(包括2,2',3,3',4,5,6'-七氯联苯)的羟基自由基氧化。他们开发了一个模型来预测氧化速率常数,这对于理解这些化合物的环境命运至关重要(Yang et al., 2016)。
微生物去氯化
Nollet和Verstraete(2003)研究了使用厌氧颗粒对PCB(包括2,2',3,3',4,5,6'-七氯联苯)进行微生物去氯化。他们的研究为PCB污染环境的生物修复技术提供了见解(Nollet & Verstraete, 2003)。
水中化学去除
Nollet,Lutgen和Verstraete(2002)的研究探讨了从水样中去除PCB(包括2,2',3,3',4,5,6'-七氯联苯)的化学方法。这项研究对于有效减少水生系统中的PCB污染具有重要意义(Nollet, Lutgen, & Verstraete, 2002)。
土壤中的催化去氯化
He等人(2008)的研究调查了使用Pd/Fe双金属还原对2,2',3,3',4,5,6'-七氯联苯进行土壤中的催化去氯化。这项研究有助于理解如何修复受PCB污染的土壤(He, Li, Ren, & Fan, 2008)。
安全和危害
属性
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-1-2-6(14)10(17)8(5)4-3-7(15)11(18)12(19)9(4)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLMBNHYTPHDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074142 | |
| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
CAS RN |
38411-25-5 | |
| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,5,6'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYI6B897Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can molecularly imprinted polymers be designed to selectively recognize and bind to 2,2',3,3',4,5,6'-heptachlorobiphenyl?
A1: Yes, research suggests that molecularly imprinted polymers (MIPs) can be designed for the selective recognition and binding of 2,2',3,3',4,5,6'-heptachlorobiphenyl. A study demonstrated that a MIP synthesized using 1,2,3-trichlorobenzene as a template and pentafluorostyrene as a functional monomer exhibited significant binding affinity for 2,2',3,3',4,5,6'-heptachlorobiphenyl with an imprinting factor of 5.80 []. This indicates the potential of MIPs for selective extraction and sensing applications of this specific PCB congener.
Q2: What methods can be employed for the removal of 2,2',3,3',4,5,6'-heptachlorobiphenyl from contaminated water?
A2: [] describes several methods for removing 2,2',3,3',4,5,6'-heptachlorobiphenyl from water. One effective approach involves co-precipitation with iron(III)-oxyhydroxide. This process allows for the concentration of 2,2',3,3',4,5,6'-heptachlorobiphenyl into a solid residue, simplifying its removal from the water. Additionally, materials like fly ash from coal-fired power plants and calcium oxide demonstrate a capacity for the rapid adsorption of 2,2',3,3',4,5,6'-heptachlorobiphenyl from contaminated water []. This adsorption process offers an alternative method for concentrating and removing this PCB from aqueous environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)





![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B1585711.png)






